1,1,3-Trimethyl-1,3,5-trisilacyclohexane

Description

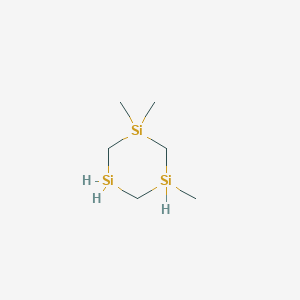

Structure

3D Structure

Properties

CAS No. |

18339-88-3 |

|---|---|

Molecular Formula |

C6H18Si3 |

Molecular Weight |

174.46 g/mol |

IUPAC Name |

1,1,3-trimethyl-1,3,5-trisilinane |

InChI |

InChI=1S/C6H18Si3/c1-8-4-7-5-9(2,3)6-8/h8H,4-7H2,1-3H3 |

InChI Key |

YNXIDXMKMLNRCV-UHFFFAOYSA-N |

SMILES |

C[SiH]1C[SiH2]C[Si](C1)(C)C |

Canonical SMILES |

C[SiH]1C[SiH2]C[Si](C1)(C)C |

Synonyms |

1,1,3-Trimethyl-1,3,5-trisilacyclohexane |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1,1,3-Trimethyl-1,3,5-trisilacyclohexane: Structure, Properties, and Applications

For Research, Scientific, and Drug Development Professionals

This guide provides a comprehensive overview of 1,1,3-trimethyl-1,3,5-trisilacyclohexane, a heterocyclic organosilicon compound. By synthesizing available data and drawing insights from closely related analogues, this document serves as a technical resource for researchers exploring its potential in materials science, supramolecular chemistry, and as a versatile molecular building block.

Introduction and Significance

1,1,3-Trimethyl-1,3,5-trisilacyclohexane is a unique organosilicon compound featuring a six-membered ring with alternating silicon and carbon atoms.[1] The specific placement of two methyl groups on one silicon atom (Si-1) and a single methyl group on another (Si-3) imparts distinct steric and electronic properties compared to its more symmetrical analogues.[1] This structure provides a rigid, yet conformationally dynamic, scaffold that is of significant interest in advanced chemical research.

The primary value of this compound lies in its role as a precursor and a well-defined core for constructing complex molecular architectures.[1] The defined spatial arrangement of silicon atoms within the ring allows for its functionalization into structures with multiple Lewis-acidic centers, making it a key component in the design of poly-Lewis acids for molecular recognition and catalysis.[1][2] Furthermore, its rigid backbone is an ideal starting point for the synthesis of dendrimers, which have potential applications in fields such as drug delivery.[1][3]

Molecular Structure and Conformational Dynamics

The core of 1,1,3-trimethyl-1,3,5-trisilacyclohexane is the 1,3,5-trisilacyclohexane ring. This section delves into the structural features and conformational behavior that define the molecule's reactivity and potential applications.

Core Chemical Structure

The fundamental structure is a saturated six-membered ring composed of three silicon atoms and three carbon atoms in alternating positions. The specific substitution pattern of 1,1,3-trimethyl-1,3,5-trisilacyclohexane distinguishes it from other methylated derivatives.

Key Structural Features:

-

Molecular Formula: C 6H 18Si 3

-

Molecular Weight: 174.46 g/mol [1]

-

Ring Composition: Alternating Si-C bonds form the heterocyclic backbone.

-

Substitution:

-

Two methyl groups are attached to the silicon atom at position 1.

-

One methyl group is attached to the silicon atom at position 3.

-

The silicon atom at position 5 is unsubstituted (bearing two hydrogen atoms).

-

Below is a diagram illustrating the basic chemical structure.

Caption: Chemical structure of 1,1,3-trimethyl-1,3,5-trisilacyclohexane.

Conformational Analysis

Like cyclohexane, the 1,3,5-trisilacyclohexane ring predominantly adopts a chair conformation to minimize ring strain.[1] However, the conformational dynamics of silacyclohexanes differ significantly from their carbocyclic counterparts due to the longer Si-C bond lengths and different bond angles.

For alkyl-substituted 1,3,5-trisilacyclohexanes, there is a considerably lower energetic preference for substituents to occupy an equatorial position compared to cyclohexane derivatives.[4] In the case of the highly substituted trans-1,3-di- and cis-trans-1,3,5-tri-alkylated derivatives, bulky groups like tert-butyl can even force the ring into a twist-boat conformation.[4]

For 1,1,3-trimethyl-1,3,5-trisilacyclohexane, the single methyl group on Si-3 would be expected to rapidly interconvert between axial and equatorial positions. The gem-dimethyl group on Si-1 will have one methyl group in a pseudo-axial position and the other in a pseudo-equatorial position within the chair conformation.

Physicochemical and Spectroscopic Properties

Definitive experimental data for the physical properties and spectra of 1,1,3-trimethyl-1,3,5-trisilacyclohexane are not widely published. The following tables provide expected properties based on data from closely related compounds.

Physical Properties (Predicted and Comparative)

The properties of this compound are expected to be similar to other cyclic silanes. For comparison, data for related, more substituted trisilacyclohexane derivatives are included.

| Property | 1,1,3-Trimethyl-1,3,5-trisilacyclohexane (Predicted) | 1,3,5-Trimethyl-1,3,5-triethoxy-1,3,5-trisilacyclohexane[6] | 1,1,3,3,5,5-Hexamethyl-1,3,5-trisilacyclohexane[7] |

| Appearance | Colorless liquid | Clear, straw-colored liquid | Data not available |

| Boiling Point | Data not available | 75-76 °C @ 0.05 mmHg | Data not available |

| Density | Data not available | 0.949 g/mL | Data not available |

| Refractive Index | Data not available | 1.4505 @ 20°C | Data not available |

Spectroscopic Characterization (Predicted)

While experimental spectra for the title compound are not available, the expected NMR and Mass Spectrometry characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the methyl protons and the methylene (-CH₂-) protons of the ring.

-

Methyl Protons (-CH₃): Signals for the three methyl groups would likely appear in the upfield region, typically between δ 0.0 and 0.2 ppm .[8] The two methyl groups on Si-1 may be chemically equivalent or non-equivalent depending on the rate of ring inversion and the magnetic environment. The single methyl group on Si-3 would produce a separate signal.

-

Ring Methylene Protons (-CH₂-): The protons of the three methylene groups in the ring would also be expected in the upfield region, likely close to the methyl signals. Due to the chair conformation, axial and equatorial protons on the same carbon would be non-equivalent, potentially leading to complex splitting patterns.

¹³C NMR Spectroscopy:

The carbon-13 NMR spectrum provides direct information about the carbon skeleton.

-

Methyl Carbons (-CH₃): The carbon signals for the methyl groups attached to silicon are expected to appear in the upfield region of the spectrum, typically between δ -5 and 5 ppm .[9][10]

-

Ring Methylene Carbons (-CH₂-): The carbons of the methylene bridges in the ring would also resonate in the aliphatic region, likely between δ 0 and 10 ppm .

Mass Spectrometry:

In electron ionization mass spectrometry, the molecular ion (M⁺) peak would be expected at m/z = 174. The fragmentation pattern would likely be dominated by the loss of methyl groups (M-15) and cleavage of the ring structure, which is characteristic of cyclic silanes.[11][12] The mass spectrum for the related 1,1,3,3,5,5-hexamethyl-1,3,5-trisilacyclohexane shows characteristic fragmentation patterns that can serve as a reference.[7]

Synthesis and Reactivity

1,1,3-trimethyl-1,3,5-trisilacyclohexane is primarily a synthetic target for use as a building block. This section outlines the probable synthetic strategies and the key reactions for its subsequent functionalization.

Synthesis of the 1,3,5-Trisilacyclohexane Core

A common method for forming the 1,3,5-trisilacyclohexane ring is through a Grignard-type cyclotrimerization of a difunctional precursor.[1] For example, using a precursor like chloromethyl(dimethoxy)(methyl)silane could theoretically lead to the desired substitution pattern. The presence of methoxy groups on the silicon atom is crucial as it directs the reaction towards the formation of the six-membered ring over other cyclic or linear oligomers.[13]

An alternative and more general route involves the synthesis of a fully substituted precursor, such as 1,1,3,3,5,5-hexachloro-1,3,5-trisilacyclohexane, followed by selective alkylation or reduction.[1][13] For instance, reduction of related alkoxy- or chloro-substituted precursors with a reducing agent like lithium aluminum hydride (LiAlH₄) is a known method for producing Si-H bonds within the ring system, which can then be further modified.[1]

The diagram below illustrates a generalized synthetic workflow for creating functionalized trisilacyclohexane scaffolds.

Caption: Generalized workflow for synthesis and functionalization of 1,3,5-trisilacyclohexane derivatives.

Key Reactions and Functionalization

Once synthesized, the 1,1,3-trimethyl-1,3,5-trisilacyclohexane scaffold can be further modified to introduce a variety of reactive groups. The Si-H bonds at the Si-5 position are particularly reactive sites for functionalization.

A highly efficient and selective method for creating Si-C bonds is hydrosilylation .[1] This reaction, often catalyzed by platinum complexes like Karstedt's catalyst, involves the addition of a Si-H bond across a double or triple bond. This allows for the attachment of various organic functionalities to the trisilacyclohexane core, paving the way for the development of more complex molecules and materials.[1]

Derivatives of the parent compound can also be converted into versatile reagents. By replacing hydrogen or methyl groups with more reactive functionalities like halides, the trisilacyclohexane scaffold can be used in a range of organic transformations.[1]

Applications in Advanced Materials and Supramolecular Chemistry

The unique, rigid structure of the 1,3,5-trisilacyclohexane ring makes it an excellent platform for building well-defined, multi-functional molecules.

Core Unit for Dendrimer Synthesis

Dendrimers are highly branched, monodisperse macromolecules with a central core, repeating branch units, and a functionalized surface.[3][14] Their well-defined structure makes them ideal candidates for applications in drug delivery, catalysis, and materials science.[3][15]

The 1,3,5-trisilacyclohexane framework serves as an ideal zeroth-generation core for the divergent synthesis of dendrimers.[13] By functionalizing the silicon atoms with reactive groups (e.g., vinyl groups via hydrosilylation), successive generations of the dendrimer can be built outwards. This approach allows for precise control over the size, shape, and surface chemistry of the final macromolecule.[13][16]

Scaffold for Poly-Lewis Acids (PLAs)

Poly-Lewis acids are molecules that contain multiple Lewis-acidic centers linked by a backbone.[2][17] They are the conceptual counterparts to crown ethers and cryptands and are used for the complexation of anions or neutral Lewis bases.[2][18] The properties of a PLA are critically dependent on the backbone, which determines the spatial orientation and distance between the acidic sites.[2]

The rigid 1,3,5-trisilacyclohexane backbone is an excellent scaffold for creating hexadentate PLAs.[2][5] By attaching Lewis-acidic groups (such as boranes or chlorosilanes) to the silicon atoms of the ring, researchers can create powerful receptors for host-guest chemistry.[2][19] These molecules have applications in molecular sensing and catalysis, where the cooperative effect of multiple Lewis-acidic centers can lead to enhanced reactivity and selectivity.[17][18]

Conclusion

1,1,3-trimethyl-1,3,5-trisilacyclohexane, while not as extensively studied as some of its symmetrical analogues, represents a valuable and versatile platform in organosilicon chemistry. Its rigid chair conformation, combined with the specific arrangement of methyl substituents, provides a unique scaffold for the rational design of complex supramolecular structures. The primary utility of this compound is as a foundational building block for the synthesis of dendrimers and poly-Lewis acids, with significant potential in materials science, catalysis, and drug delivery systems. Further research into its specific properties and reactivity will undoubtedly open new avenues for its application in advanced technologies.

References

Sources

- 1. 1,1,3-Trimethyl-1,3,5-trisilacyclohexane|CAS 18339-88-3 [benchchem.com]

- 2. d-nb.info [d-nb.info]

- 3. Dendrimeric Structures in the Synthesis of Fine Chemicals | MDPI [mdpi.com]

- 4. iris.landsbokasafn.is [iris.landsbokasafn.is]

- 5. researchgate.net [researchgate.net]

- 6. 1,3,5-TRIMETHYL-1,3,5-TRIETHOXY-1,3,5-TRISILACYCLOHEXANE - Gelest, Inc. [gelest.com]

- 7. 1,3,5-Trisilacyclohexane, 1,1,3,3,5,5-hexamethyl- [webbook.nist.gov]

- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. bhu.ac.in [bhu.ac.in]

- 10. compoundchem.com [compoundchem.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. wjarr.com [wjarr.com]

- 16. Divergent synthesis of triazine dendrimers using a trimethylene-dipiperidine linker that increases efficiency, simplifies analysis, and improves product solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Poly-Lewis Acids - Bielefeld University [uni-bielefeld.de]

- 18. Making sure you're not a bot! [pub.uni-bielefeld.de]

- 19. semanticscholar.org [semanticscholar.org]

1,3,5-Trisilacyclohexane Scaffolds: A Technical Guide to Synthesis, Functionalization, and Applications

Executive Summary

1,3,5-Trisilacyclohexane (TSCH) represents a fundamental heterocycle in organosilicon chemistry, characterized by an alternating silicon-carbon backbone (

This guide provides a rigorous technical analysis of TSCH derivatives, focusing on their role as stoichiometric precursors for Silicon Carbide (SiC) chemical vapor deposition (CVD), their utility in Periodic Mesoporous Organosilicas (PMOs), and their emerging potential as lipophilic scaffolds in drug design.

Structural Fundamentals & The Silicon Effect

The parent compound, 1,3,5-trisilacyclohexane (

Comparative Structural Metrics

| Property | Cyclohexane ( | 1,3,5-Trisilacyclohexane ( | Implication |

| Bond Length | Reduced steric crowding; larger cavity size. | ||

| Bond Angle | Near-perfect tetrahedral geometry at Si centers. | ||

| Ring Flattening | Minimal | Moderate | The longer Si-C bonds lead to a slightly flatter chair. |

| Lipophilicity | High ( | Very High | Enhanced membrane permeability for bio-applications. |

Electronic Properties

The alternating polarity of the ring (

Synthetic Architectures

Synthesis of TSCH derivatives generally follows two pathways: direct synthesis from chloromethylsilanes (industrial/scale-up) or reduction of halogenated cyclic precursors (lab-scale precision).

Pathway A: The Reduction Protocol (High Purity)

For research applications requiring high purity, the reduction of 1,1,3,3,5,5-hexachloro-1,3,5-trisilacyclohexane is the gold standard. This precursor is often obtained via the high-temperature chlorination of carbosilanes or direct synthesis processes.

Protocol: Synthesis of 1,3,5-Trisilacyclohexane (Parent)

-

Precursor: 1,1,3,3,5,5-hexachloro-1,3,5-trisilacyclohexane.

-

Reagent: Lithium Aluminum Hydride (

) in Diethyl Ether ( -

Procedure:

-

Suspend

(excess, 4 equiv.) in dry -

Add the hexachloro-precursor dropwise (highly exothermic).

-

Reflux for 4–12 hours to ensure complete reduction of

to -

Quench: Careful addition of wet ether/water (Caution:

evolution). -

Isolation: Extraction and fractional distillation.

-

-

Yield: Typically 70–85%.

-

Validation:

NMR shows a triplet (coupling to methylene protons) around

Pathway B: The Fritz Synthesis (Carbosilane Route)

Historically significant and useful for generating methylated derivatives, this involves the pyrolysis of tetramethylsilane (TMS) or methylchlorosilanes at

Visualization of Synthetic Logic

Figure 1: Synthetic tree illustrating the divergence from chlorinated cyclic precursors to either hydride-functionalized or methylated derivatives.

Functionalization Strategies

The utility of TSCH lies in its reactive handles. The parent compound contains six

Hydrosilylation (Si-H Activation)

The most versatile method for functionalizing the TSCH core is the hydrosilylation of alkenes using the

-

Catalyst: Karstedt’s Catalyst (

-divinyltetramethyldisiloxane). -

Substrates: Allyl chloride, vinyl-functionalized ligands, or long-chain alkenes.

-

Application: This route is critical for creating Periodic Mesoporous Organosilicas (PMOs) . By attaching three allyl groups, the molecule can be polymerized or cross-linked into silicate networks with defined pore sizes.

Lithiation (C-H Activation)

Due to the stabilization of

-

Reaction:

. -

Electrophile Trapping: Reacting the lithiated species with alkyl halides or chlorosilanes allows for substitution at the carbon positions, creating "persubstituted" rings.

Application: Single-Source Precursors for SiC

The most commercially relevant application of 1,3,5-trisilacyclohexane is as a Single-Source Precursor (SSP) for Silicon Carbide (SiC) thin films.

Why TSCH?

Stoichiometric SiC requires a 1:1 Si:C ratio.[2] Traditional CVD uses separate gases (

CVD Mechanism

At temperatures between

-

Initiation: Ring opening or elimination of

. -

Propagation: Formation of silylenes (

) and silenes ( -

Deposition: These reactive intermediates adsorb onto the substrate (Si wafer), releasing

and depositing a cubic 3C-SiC film.

Key Advantage: Films deposited from TSCH are often hydrogen-free and defect-free at lower temperatures compared to dual-source methods.

Figure 2: Chemical Vapor Deposition (CVD) pathway for TSCH converting to Silicon Carbide.

Emerging Applications: Bio-Isosteres & Scaffolds

For the drug development audience, the TSCH core offers a novel "Silicon Switch" opportunity.

The "Silicon Switch"

Replacing a carbon atom with silicon (sila-substitution) increases lipophilicity and alters bond angles.

-

Lipophilicity: The TSCH ring is significantly more lipophilic than cyclohexane. This can enhance blood-brain barrier (BBB) penetration for central nervous system (CNS) targets.

-

Metabolic Stability: The bridgehead carbons in adamantane drugs (e.g., Memantine) are metabolic hotspots. While TSCH is not an adamantane, its derivatives can serve as core scaffolds where the Si atoms block metabolic oxidation that would occur at corresponding C-H sites.

Dendrimer Cores

The hexafunctional nature of the parent ring (6 Si-H bonds) makes it an ideal "Core Generation" (

References

-

Defect- and H-Free Stoichiometric Silicon Carbide by Thermal CVD from the Single Source Precursor Trisilacyclohexane. MDPI. Available at: [Link]

-

Synthesis of Silicon Carbide from Technogenic Waste: A Large-Scale Laboratory Study. MDPI. Available at: [Link][2][3]

-

Transformation of 1,3,5-tris[diethoxysila]cyclohexane to allyl-derivatives for PMOs. ResearchGate. Available at: [Link]

-

Synthesis of Poly(silyne-co-hydridocarbyne) for Silicon Carbide Production. ResearchGate. Available at: [Link]

Sources

Organosilicon Precursors for Silicon Carbide Synthesis: From Molecular Design to Ceramic Performance

An In-depth Technical Guide:

Foreword

Silicon Carbide (SiC) stands as a cornerstone material for high-performance applications, prized for its exceptional mechanical strength, thermal conductivity, and chemical inertness.[1] While traditional manufacturing of SiC ceramics relies on high-temperature powder sintering, this route often limits the geometric complexity of the final components.[1] The advent of polymer-derived ceramics (PDCs) has revolutionized SiC synthesis, offering unparalleled control over the final material's structure and enabling the fabrication of intricate architectures such as fibers, coatings, and 3D-printed structures.[2][3] This guide provides a comprehensive exploration of the organosilicon precursors at the heart of this technology. We will delve into the chemistry of these preceramic polymers, the critical transformation processes that convert them into SiC, and the causal relationships between precursor design and the properties of the resulting ceramic.

The Precursor Advantage: Why Start with a Polymer?

The central benefit of using organosilicon polymers is the ability to shape the material in a malleable, processable state before converting it into a hard, refractory ceramic. This "plastics-to-ceramics" approach provides several key advantages over conventional powder metallurgy[2][3]:

-

Shape Versatility: Preceramic polymers can be processed using conventional polymer-forming techniques like fiber spinning, dip coating, and stereolithography to create complex net-shape components that are difficult or impossible to machine from a sintered block.[3][4][5]

-

Molecular-Level Control: The final composition and microstructure of the ceramic are directly influenced by the chemical structure of the initial polymer precursor.[2] This allows for the precise tuning of properties by tailoring the polymer's backbone, side groups, and molecular weight.

-

High Purity: Synthesis from molecular precursors can lead to ceramics with higher purity compared to those made from natural mineral powders.

A Tour of Key Organosilicon Precursors

The selection of the precursor is the most critical decision in the PDC process, as its chemistry dictates the pathway to the final ceramic and its ultimate properties. The three most prominent classes of organosilicon precursors for SiC are polysilanes, polycarbosilanes, and polysiloxanes.

Polysilanes

Polysilanes are characterized by a backbone composed entirely of silicon-silicon bonds, with organic side groups attached to each silicon atom. Their general formula is (R₂Si)ₙ.[6] While they are primarily used as intermediates in the synthesis of other precursors, they are the foundational materials in the history of polymer-derived SiC.[6]

The pioneering work of Yajima demonstrated that polydimethylsilane could be thermally converted into polycarbosilane (PCS), which was then pyrolyzed to form SiC fibers.[6][7] The most common synthesis route for polysilanes is a modified Wurtz coupling reaction, where a dichlorosilane is treated with an alkali metal, typically sodium, in an inert solvent.[6]

-

Synthesis Reaction: (CH₃)₂SiCl₂ + 2 Na → [(CH₃)₂Si]ₙ + 2 NaCl[6]

Polycarbosilanes (PCS)

Polycarbosilanes are arguably the most important and widely studied class of precursors for high-performance SiC, particularly for fiber production.[4] Their defining feature is a backbone of alternating silicon and carbon atoms (-[Si-C]-).[2] This structure provides a more direct pathway to SiC compared to polysilanes.

There are several methods for synthesizing PCS:

-

Kumada Rearrangement: This classic method involves the thermal treatment of polysilanes, causing a rearrangement of the Si-Si backbone into a Si-C backbone.[2][7]

-

Ring-Opening Polymerization (ROP): Cyclic monomers like 1,3-disilacyclobutane derivatives can be polymerized to yield linear PCS.[2]

-

Grignard and Wurtz Reactions: These methods utilize reactions between chloroalkylchlorosilanes and organometallic reagents to build the polymer chain.[2]

The structure of the PCS, including its degree of branching and the nature of its terminal groups, significantly impacts the properties of the final SiC ceramic.[2] Highly branched structures, for instance, often lead to higher ceramic yields.[2] Commercial SiC fibers like Nicalon™ and Tyranno™ are produced from polycarbosilane precursors.[4]

Polysiloxanes

Polysiloxanes feature a stable backbone of alternating silicon and oxygen atoms (-[Si-O]-). They are generally less expensive and more chemically stable than polycarbosilanes.[1] While their pyrolysis naturally leads to silicon oxycarbide (SiOC), the composition can be tailored to be SiC-rich.[1][5] Polysiloxanes are promising candidates for applications like 3D printing via photopolymerization due to their processability and chemical stability.[1] A prominent commercial example is Silres H62C, a highly branched methyl-phenyl-vinyl-hydrogen polysiloxane.[1] The presence of vinyl and silyl (Si-H) groups is crucial, as they enable cross-linking via hydrosilylation.[1]

Diagram 1: Fundamental Repeating Units of Major SiC Precursors

Caption: From monomer to final ceramic: the key stages of PDC synthesis.

Step 1: Cross-linking (Curing)

Causality: Before the high-temperature pyrolysis step, the polymer must be rendered infusible. This is critical because if the shaped polymer (the "green body") were to melt during heating, it would lose its form. Cross-linking converts the individual, fusible polymer chains into a rigid, three-dimensional network that will not melt, thus preserving the component's shape. [8]This process also increases the final ceramic yield by reducing the loss of volatile low-molecular-weight species during pyrolysis.

Methodologies:

-

Thermal Curing: The most common method involves heating the polymer, often in air, to activate cross-linking reactions. For precursors containing vinyl and silyl groups, this triggers hydrosilylation. [1]A typical thermal treatment might involve holding the material at 200°C for 1-3 hours. [1]* Radiation Curing: High-energy sources like electron beams can be used to induce cross-linking. [9][10]This method offers advantages such as short processing times and low processing temperatures. [11]

Step 2: Pyrolysis

Pyrolysis is the thermal decomposition of the cross-linked polymer in an inert atmosphere (typically argon or nitrogen) to prevent oxidation. [12]This is where the organic-to-inorganic conversion occurs. The process involves several overlapping stages as the temperature is increased:

-

Initial Decomposition (200-550°C): The polymer structure begins to break down, releasing large amounts of gaseous byproducts like hydrogen (H₂) and methane (CH₄). [1]This stage is responsible for the majority of the weight loss.

-

Formation of Amorphous Ceramic (550-1200°C): As more organic components are driven off, the material solidifies into an amorphous network of Si, C, and sometimes O. X-ray diffraction (XRD) analysis of material in this temperature range shows a broad "hump" characteristic of an amorphous structure. [1]3. Crystallization (>1200°C): At higher temperatures, the amorphous network begins to organize into a crystalline structure. For SiC, the cubic β-SiC (or 3C-SiC) phase is typically the first to form. [1][13]Further heating to temperatures as high as 1700-1800°C can promote grain growth and increase the density of the final ceramic. [1][13]

Experimental Protocols & Characterization

A self-validating protocol is one where the results of characterization at each step inform and confirm the success of that step.

Protocol: Synthesis of Polycarbosilane (PCS) via Kumada Rearrangement

This protocol describes a common lab-scale synthesis of PCS from polydimethylsilane (PDMS), a process that is foundational to many SiC fiber technologies. [2][7] Objective: To convert a Si-Si polymer backbone to a Si-C polymer backbone.

Materials:

-

Polydimethylsilane (PDMS)

-

Polyborodiphenylsiloxane (catalyst)

-

High-purity Argon gas

-

Reaction vessel with reflux condenser and magnetic stirrer

-

Heating mantle

Procedure:

-

Setup: Assemble the reaction vessel under a continuous flow of inert Argon gas to prevent oxidation.

-

Charging the Reactor: Add polydimethylsilane to the reaction vessel.

-

Catalyst Addition: Add a catalytic amount (e.g., a few weight percent) of polyborodiphenylsiloxane to the PDMS. [11]4. Thermal Rearrangement: Heat the mixture under argon to approximately 400-450°C. The Kumada rearrangement is initiated, converting the Si-Si bonds of PDMS into the Si-CH₂-Si linkages of PCS. [7]Gaseous byproducts are vented through the condenser.

-

Reaction Monitoring: The reaction progress can be monitored by observing changes in the viscosity of the polymer melt.

-

Isolation: After several hours, cool the reactor. The resulting viscous liquid or solid is the polycarbosilane precursor. It can be purified by distillation or solvent extraction to remove low-molecular-weight fractions. [11][14]7. Validation: Use FT-IR spectroscopy to confirm the conversion. The disappearance of Si-Si vibrational modes and the appearance of a strong peak around 1035 cm⁻¹ (assigned to CH₂ bending in Si-CH₂-Si groups) validates the formation of the PCS backbone. [7]

Protocol: Pyrolytic Conversion of a Precursor to SiC

Objective: To convert a shaped and cross-linked organosilicon precursor into a dense SiC ceramic.

Materials:

-

Cross-linked "green body" (e.g., a fiber or coated substrate)

-

High-temperature tube furnace with programmable controller

-

High-purity Argon gas

Procedure:

-

Loading: Place the cross-linked sample into the center of the tube furnace.

-

Purging: Seal the furnace and purge with high-purity Argon for at least 1 hour to remove all oxygen. Maintain a slow, constant flow of Argon throughout the process.

-

Heating Ramp 1 (to 1000°C): Program the furnace to heat at a controlled rate (e.g., 1-5 K/min) to 1000°C. [1]This slow ramp allows for the controlled release of gaseous byproducts without causing cracks or defects. Hold at 1000°C for 1 hour to complete the polymer-to-amorphous ceramic transition.

-

Heating Ramp 2 (to 1700°C): Increase the temperature at a rate of 5-10°C/min to the final crystallization temperature (e.g., 1700°C). [1][13]5. Dwell Time: Hold at the peak temperature for 1-2 hours to allow for full crystallization and densification. [1]6. Cooling: Cool the furnace slowly back to room temperature under Argon.

-

Validation: The final product should be a hard, black ceramic. Use X-ray Diffraction (XRD) to confirm the crystalline phase. The presence of sharp peaks corresponding to β-SiC (3C-SiC) validates the successful conversion. [1]

Data Presentation: Comparison of Precursor Properties

| Precursor Type | Backbone Structure | Typical Ceramic Yield | Key Advantages | Common Disadvantages | Primary Application |

| Polysilanes | -[Si-Si]- | Low (as direct precursor) | Foundational for PCS synthesis [6] | Poor thermal stability; requires rearrangement [6] | Intermediate for PCS |

| Polycarbosilanes | -[Si-C]- | 60-85% [15] | High ceramic yield; direct Si:C backbone; excellent fiber-forming properties [4] | More expensive; sensitive to oxidation [1] | High-performance SiC fibers [4] |

| Polysiloxanes | -[Si-O]- | 70-75% [1] | Lower cost; high chemical stability; processable for 3D printing [1] | Can result in oxygen in the final ceramic (SiOC); may require tailoring for pure SiC [1] | Coatings, 3D Printing, SiOC ceramics [1][5] |

Data Presentation: Key Characterization Techniques

| Technique | Purpose | What It Measures |

| Thermogravimetric Analysis (TGA) | To determine ceramic yield and decomposition temperatures. | Measures weight loss as a function of temperature. [1] |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | To monitor chemical bond changes during synthesis and pyrolysis. | Identifies functional groups (e.g., Si-H, Si-CH₂-Si, Si-O) by their characteristic vibrational frequencies. [7] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the detailed molecular structure of the precursor. | Provides information on the chemical environment of ¹H, ¹³C, and ²⁹Si nuclei, confirming the polymer's structure and cross-linking. [1] |

| X-ray Diffraction (XRD) | To identify the crystalline phases in the final ceramic. | Differentiates between amorphous and crystalline material; identifies specific crystal structures like β-SiC. [1] |

| Scanning Electron Microscopy (SEM) | To observe the morphology and microstructure of the final ceramic. | Provides high-magnification images of the surface, showing features like grain size, porosity, and fiber diameter. |

Applications and Future Outlook

The versatility of organosilicon precursors has enabled the use of SiC in demanding applications previously thought impossible.

-

Ceramic Matrix Composites (CMCs): SiC fibers derived from PCS are the reinforcing backbone of CMCs used in aerospace components like jet engine turbines and heat shields, where high strength and low weight at extreme temperatures are critical. [4]* Protective Coatings: SiC and SiOC coatings derived from precursors can protect underlying materials from oxidation and corrosion in harsh environments. [5]* Additive Manufacturing: The ability to photopolymerize liquid polysiloxane resins is paving the way for 3D printing of complex SiC-based ceramic parts for applications like heat exchangers and catalyst supports. [1][3] The field continues to evolve, with current research focused on developing new precursors with higher ceramic yields, lower processing temperatures, and tailored functionalities for specific applications. [16]The synthesis of precursors that yield stoichiometric SiC with minimal shrinkage remains a key objective, promising even higher-performance ceramics for the next generation of technology. [8][13]

References

-

Highly Branched Polycarbosilanes as Precursors for SiC Ceramics - INEOS OPEN - [Link]

-

Silicon Carbide Precursor: Structure Analysis and Thermal Behavior from Polymer Cross-Linking to Pyrolyzed Ceramics - MDPI - [Link]

-

Polysilane as SiC Precursor: Preparation, Catalytic Cure and Pyrolysis - Scientific.Net - [Link]

-

Polysilane - Wikipedia - [Link]

-

Silicon Carbide Base Ceramic Fiber Synthesis from Polycarbosilane-Modified Polymethylsilane Blend Polymers by Melt Spinning - Scientific.Net - [Link]

-

Silicon Carbide Fiber Manufacturing: Cost and Technology - OSTI.GOV - [Link]

-

Pyrolysis of Organosilicon Gels to Silicon Carbide - Semantic Scholar - [Link]

-

Characterization of SiC Fiber Derived from Polycarbosilanes with Controlled Molecular Weight - ResearchGate - [Link]

-

Polymer-derived ceramics - Wikipedia - [Link]

-

Polysilanes: Their Synthesis, Properties and Application - University of Illinois Urbana-Champaign - [Link]

-

Polysilazane Precursors to Advanced Ceramics - Moodle@Units - [Link]

-

Synthesis of Poly(silyne-co-hydridocarbyne) for Silicon Carbide Production - ResearchGate - [Link]

-

Processing silicon carbide fibers from organosilicon precursors - ProQuest - [Link]

-

Synthesis and Characterization of Novel Preceramic Polymer for SiC - OSTI.GOV - [Link]

- Polycarbosilane, process for its production, and its use as material for producing silicon carbide fibers - Google P

-

Preparation of silicon carbide from organosilicon gels: II. Gel pyrolysis and SiC characterization - OSTI.GOV - [Link]

-

Fine silicon carbide fibers synthesized from polycarbosilane-polyvinylsilane polymer blend using electron beam curing - Semantic Scholar - [Link]

-

Pyrolysis of Silicon‐Backbone Polymers to Silicon Carbide - Scilit - [Link]

-

Organosilicon compounds as single-source precursors for SiCN films production - ResearchGate - [Link]

-

Preceramic polymer routes to silicon carbide - ACS Publications - [Link]

-

Advanced ceramics from preceramic polymers and fillers - PhD Thesis, University of Padova - [Link]

-

Polymer-Derived Silicon Oxycarbide/Graphene Oxide Porous Ceramic Monoliths Obtained from Pickering Emulsions: Application as Active Electrodes for Lithium-Ion Batteries - ACS Publications - [Link]

-

Polymer-derived mesoporous silicon carbide membranes - AIP Conference Proceedings - [Link]

-

High-Temperature Properties and Applications of Si-Based Polymer-Derived Ceramics: A Review - NSF Public Access Repository - [Link]

-

Polymer derived silicon oxycarbide-based coatings - Taylor & Francis Online - [Link]

-

Polymer Precursors to Silicon Nitride (Si3N4) - University of Illinois Urbana-Champaign - [Link]

-

Organosilicon precursors in the Si‐C‐N‐O system - ResearchGate - [Link]

-

Typical classes of organosilicon polymers used as precursors for ceramics - ResearchGate - [Link]

-

Synthesis of Silicon Carbide Thin Films by Pyrolysis of a Polycarbosilane Precursor - TU Wien institutional repository - [Link]

-

SYNTHESIS AND CHARACTERIZATION OFSILICON CARBIDE NANO POWDER BYSOLGELPROCESSING - Iranian Journal of Materials Science and Engineering - [Link]

-

Advances in the Synthesis of Preceramic Polymers for the Formation of Silicon-Based and Ultrahigh-Temperature Non-Oxide Ceramics - PubMed - [Link]

- Silicon carbide precursors - Google P

Sources

- 1. mdpi.com [mdpi.com]

- 2. Highly Branched Polycarbosilanes as Precursors for SiC Ceramics [ineosopen.org]

- 3. Polymer-derived ceramics - Wikipedia [en.wikipedia.org]

- 4. osti.gov [osti.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Polysilane - Wikipedia [en.wikipedia.org]

- 7. osti.gov [osti.gov]

- 8. US5300614A - Silicon carbide precursors - Google Patents [patents.google.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. research.unipd.it [research.unipd.it]

- 11. researchgate.net [researchgate.net]

- 12. repositum.tuwien.at [repositum.tuwien.at]

- 13. Processing silicon carbide fibers from organosilicon precursors - ProQuest [proquest.com]

- 14. US4220600A - Polycarbosilane, process for its production, and its use as material for producing silicon carbide fibers - Google Patents [patents.google.com]

- 15. Silicon Carbide Base Ceramic Fiber Synthesis from Polycarbosilane-Modified Polymethylsilane Blend Polymers by Melt Spinning | Scientific.Net [scientific.net]

- 16. Advances in the Synthesis of Preceramic Polymers for the Formation of Silicon-Based and Ultrahigh-Temperature Non-Oxide Ceramics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Silicon-Carbon Hybrid: Conformational Dynamics of 1,3,5-Trisilacyclohexane

An In-Depth Technical Guide for Structural Chemists and Drug Designers

Executive Summary

The 1,3,5-trisilacyclohexane scaffold (

This guide analyzes the structural physics, synthetic pathways, and analytical protocols required to master this scaffold.

Part 1: Structural Physics & The "Silicon Effect"

To understand the conformation of 1,3,5-trisilacyclohexane, one must first quantify how the silicon atom distorts the standard cyclohexane parameters. Silicon is larger and less electronegative than carbon, leading to significant structural expansion.

Comparative Bond Parameters

The primary driver of conformational difference is the C–Si bond length. While C–C bonds in cyclohexane are rigid at 1.54 Å, the C–Si bonds extend to nearly 1.90 Å. This 20%+ expansion creates a "looser" ring with reduced steric congestion.

| Parameter | Cyclohexane ( | 1,3,5-Trisilacyclohexane ( | Impact on Conformation |

| Bond Length | 1.54 Å (C–C) | 1.87 – 1.89 Å (C–Si) | Increases ring size; reduces 1,3-diaxial repulsion. |

| Bond Angle | 109.5° (Tetrahedral) | 109° - 111° (C-Si-C) | Angles remain close to tetrahedral, maintaining the chair preference.[1] |

| Ring Flattening | Puckered Chair | Flattened Chair | The longer bonds reduce the degree of puckering (torsion angles are smaller). |

| Van der Waals Radius | 1.70 Å (Carbon) | 2.10 Å (Silicon) | Increases overall molecular volume and lipophilicity. |

The Flattened Chair Preference

Like cyclohexane, 1,3,5-trisilacyclohexane adopts a chair conformation as its ground state.[2] However, the energy penalty for distorting this chair is significantly lower.

-

Reduced Torsional Strain: The longer C–Si bonds reduce the eclipsing interactions between adjacent hydrogens (or substituents) during ring inversion.

-

Reduced 1,3-Diaxial Interactions: In cyclohexane, axial substituents suffer from severe steric clash.[1] In the trisilacyclohexane system, the axial positions are physically further apart due to the expanded ring size. This phenomenon is known as the "Silicon Effect," where the preference for equatorial positioning (A-value) is dampened compared to the all-carbon analog.

Part 2: The Conformational Energy Landscape

The dynamic interconversion between conformers (Chair

Ring Inversion Barriers[2]

-

Cyclohexane:

kcal/mol. The ring is relatively rigid at room temperature on the NMR timescale. -

1,3,5-Trisilacyclohexane:

is significantly lower (often < 5 kcal/mol).-

Experimental Evidence: Low-temperature NMR studies often fail to "freeze" the ring inversion of simple derivatives even at -100°C, indicating a rapid equilibrium.

-

Implication: The molecule behaves as a highly flexible scaffold. Substituents can toggle between axial and equatorial positions with minimal energy cost.

-

Conformational Pathway Visualization

The following diagram illustrates the energy landscape. Note the "Flattened" nature of the curve compared to the steep walls of cyclohexane.

Caption: The energy barrier to reach the Half-Chair transition state is lower than in all-carbon rings due to reduced torsional strain.[2]

Part 3: Synthesis & Derivatization

For researchers needing to synthesize this scaffold for analysis or drug design, the Direct Process or Grignard Coupling are the standard routes.

Core Synthesis Protocol (Polycarbosilane Precursor Route)

The most robust method for generating the parent ring involves the pyrolysis of tetramethylsilane or the reaction of chloromethylsilanes.

-

Reagents: Chloromethyltrichlorosilane (

) or similar -

Coupling: Reaction with Mg (Grignard) or Cu-catalyzed direct synthesis.

-

Cyclization: The thermodynamic stability of the 6-membered ring favors the formation of 1,3,5-trisilacyclohexane over 4-membered (disilacyclobutane) or 8-membered rings during equilibration.

-

Purification: The parent compound and methyl-derivatives are often volatile liquids or low-melting solids, purifiable by vacuum distillation.

Functionalization for Bioisosteres

To create a "Sila-Drug," you rarely use the parent

-

Method: Use

precursors or lithiation of the C-H bonds (difficult) vs. nucleophilic substitution on Si-Cl bonds (easy). -

Target:1,1,3,3,5,5-Hexamethyl-1,3,5-trisilacyclohexane is the most common stable reference standard.

Part 4: Analytical Characterization Workflow

Validating the structure requires a multi-modal approach. Standard

The Protocol

Step 1:

-

Silicon-29 is the critical nucleus. In a symmetric chair, all Si atoms are equivalent.

-

Chemical Shift: Typically appears in the range of -10 to -20 ppm (relative to TMS), depending on substituents.

-

Coupling: Look for

satellites to confirm the ring integrity.

Step 2: Low-Temperature NMR

-

To resolve axial vs. equatorial protons, cool the sample to <-90°C in

or toluene- -

Success Metric: Splitting of the methylene (

) singlet into an AB quartet indicates "freezing" of the chair conformation.

Step 3: X-Ray Crystallography (XRD)

-

Required for solid derivatives.

-

Key Validation: Measure the C-Si-C bond angle. If >112°, the ring is significantly flattened.

Analytical Logic Flow

Caption: Integrated workflow for validating trisilacyclohexane structures.

Part 5: Applications in Drug Development (The "Sila-Switch")

For the pharmaceutical audience, the 1,3,5-trisilacyclohexane ring is not just a chemical curiosity; it is a scaffold for lipophilicity modulation .

The Carbon-Silicon Bioisosteric Replacement

Replacing a carbon-based cyclohexane with a trisilacyclohexane core effects the following changes:

-

LogP Increase: Silicon is more lipophilic than carbon. This can help drive a polar drug across the Blood-Brain Barrier (BBB).

-

Metabolic Blockade: The bridgehead C-H bonds in cyclohexane are susceptible to P450 oxidation. In 1,3,5-trisilacyclohexane, the carbons are flanked by silicon.[2][3][4][5] While

-silyl carbons can be oxidized, the steric bulk of the Si often retards this process. -

Volume Expansion: The scaffold is ~20% larger. This is critical if the binding pocket is tight (unfavorable) or if the pocket is large and hydrophobic (favorable, increases Van der Waals contacts).

Case Study Reference

Research into Sila-haloperidol and Sila-difenidol has demonstrated that silicon substitution can alter selectivity profiles (e.g., muscarinic receptor subtypes) while maintaining the primary pharmacophore geometry.

References

-

NIST Chemistry WebBook. 1,3,5-Trisilacyclohexane, 1,1,3,3,5,5-hexamethyl- Data.[3] National Institute of Standards and Technology.[3] [Link]

-

Tacke, R., et al. Sila-Substitution in Drug Design. ResearchGate (Review of Bioisosteric Sila-Substitution). [Link]

-

PubChem. 1,1,3,3,5,5-Hexaethoxy-1,3,5-trisilacyclohexane Compound Summary. National Library of Medicine. [Link]

-

ChemRxiv. The conformational behavior and structure of monosubstituted 1,3,5-trisilacyclohexanes. (Detailed structural analysis via GED and QC).[6] [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 1,1,3-Trimethyl-1,3,5-trisilacyclohexane|CAS 18339-88-3 [benchchem.com]

- 3. 1,3,5-Trisilacyclohexane, 1,1,3,3,5,5-hexamethyl- [webbook.nist.gov]

- 4. Applications of carbon-silicon bioisosterism in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. chemrxiv.org [chemrxiv.org]

Methodological & Application

Application Note: Synthesis of Poly-Lewis Acids Using Trisilacyclohexane Scaffolds

Executive Summary

This guide details the synthesis and characterization of Poly-Lewis Acids (PLAs) utilizing the 1,3,5-trisilacyclohexane (TSCH) scaffold.[1][2] Unlike monodentate Lewis acids (e.g.,

This protocol focuses on the Mitzel Route , specifically the generation of flexible hexadentate borane-functionalized PLAs via the hydroboration of vinyl-substituted TSCH precursors.

Strategic Rationale & Mechanism

Why Trisilacyclohexane?

The TSCH ring exists predominantly in a chair conformation, positioning substituents in defined axial and equatorial orientations.[1] This rigidity is crucial for PLAs:

-

Pre-organization: Lewis acidic sites are held at fixed distances (6–7 Å), enabling chelation of bridging anions (e.g., halides, cyanide).

-

Tunability: The silicon vertices allow for facile functionalization via hydrosilylation or lithiation/substitution.

-

Solubility: The lipophilic silicon-carbon backbone ensures high solubility in non-polar solvents (Toluene,

), essential for homogeneous catalysis.

Mechanism of Action: Cooperative Binding

The resulting PLAs function via the Cheudieu-Lewis Effect , where multiple weak Lewis acid-base interactions summate to a strong binding event.

Figure 1: Logical flow of cooperative guest binding in a hexadentate PLA system.

Safety & Handling (Critical)

-

Pyrophoric Hazard: Borane reagents (e.g., 9-BBN,

) and organolithiums are pyrophoric. All reactions must be performed under an inert atmosphere ( -

Hydrofluoric Acid Risk: If using fluorinated boranes, hydrolysis can release HF. Keep calcium gluconate gel accessible.

-

Solvents: Toluene and THF must be dried over Na/Benzophenone or passed through an activated alumina column (SPS) and degassed.

Experimental Protocols

Phase A: Synthesis of the Scaffold

Target:1,1,3,3,5,5-Hexavinyl-1,3,5-trisilacyclohexane (HV-TSCH) Note: This scaffold serves as the "hub" for attaching Lewis acids.

Reagents:

-

Chloromethyltrichlorosilane (

) or commercially available 1,3,5-trichlorotrisilacyclohexane derivatives. -

Vinylmagnesium bromide (1.0 M in THF).

Protocol:

-

Bromination/Coupling: (If starting from scratch) React

with -

Vinylation: Suspend the chlorinated TSCH (5.0 g, 1 equiv) in dry THF (50 mL) at 0°C.

-

Addition: Dropwise add Vinylmagnesium bromide (excess, 8 equiv) over 1 hour.

-

Reflux: Warm to RT, then reflux for 12 hours to ensure complete substitution.

-

Workup: Quench with saturated

(aq). Extract with Pentane ( -

Purification: Dry organic layer over

. Remove solvent. Recrystallize from cold Ethanol.-

Yield: Typically 60–75%.

-

Validation:

NMR (Vinyl protons:

-

Phase B: Functionalization (The Poly-Lewis Acid Synthesis)

Target:Hexakis(9-borabicyclo[3.3.1]nonyl)-TSCH (PLA-1) Method: Hydroboration.[1][2]

Reagents:

-

HV-TSCH (from Phase A).

-

9-Borabicyclo[3.3.1]nonane (9-BBN) dimer (solid or 0.5 M solution).

-

Solvent: Toluene-

(for in-situ monitoring) or dry Toluene.

Step-by-Step:

-

Preparation: In a Glovebox, weigh HV-TSCH (100 mg, 0.31 mmol) into a Schlenk flask.

-

Reagent Loading: Add 9-BBN dimer (230 mg, 1.88 mmol, 6 equiv per ring).

-

Solvation: Add dry Toluene (10 mL). Seal the flask.

-

Reaction: Heat to 60°C for 12 hours. The mixture should remain clear.

-

Mechanistic Note: The reaction proceeds via anti-Markovnikov addition, placing the Boron atom at the terminal carbon of the ethyl linker, reducing steric clash near the ring.

-

-

Monitoring: Take an aliquot for

NMR.-

Endpoint: Disappearance of vinylic signals (

5.8–6.2 ppm) and appearance of

-

-

Isolation: Evaporate volatiles under high vacuum (

mbar). The product is often a viscous oil or waxy solid. -

Storage: Store at -30°C in the Glovebox. Extremely moisture sensitive.

Characterization & Validation

The Gutmann-Beckett Method (Lewis Acidity)

To quantify the Lewis acidity of your synthesized PLA, use Triethylphosphine oxide (

Protocol:

-

Dissolve PLA (10 mg) in

(0.5 mL) in an NMR tube. -

Add

(0.5 equiv relative to Boron sites). -

Measure

NMR.[3] -

Calculation:

.- ppm.

-

Interpretation: Larger downfield shifts indicate stronger Lewis acidity.

Data Summary Table (Expected Values)

| Compound | Description | |||

| HV-TSCH (Precursor) | -15.2 | N/A | N/A | Hexavinyl scaffold |

| PLA-1 (9-BBN deriv.) | -12.5 | 88.0 (Broad) | +25.4 | Moderate Lewis Acid |

| PLA-2 (Catechol-B) | -10.1 | 35.2 | +12.1 | Weaker, rigid |

| PLA-3 (Silyl-Triflate) | -5.0 | N/A | +45.0 | Superacidic |

Note: Data derived from Mitzel et al. [2] comparisons.

Visualization of Workflow

Figure 2: Synthetic workflow from raw silanes to functional Poly-Lewis Acid.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Steric hindrance at Si-centers. | Increase temperature to 80°C; switch to smaller hydroboration agents ( |

| Ring Opening | Acidic cleavage of Si-C bonds. | Avoid protic solvents strictly; ensure reagents are halide-free. |

| Broad NMR Signals | Fluxional behavior/aggregation. | Perform Variable Temperature (VT) NMR (-40°C to +80°C) to freeze conformers. |

| Precipitation | Polymerization via cross-linking. | Use high dilution (0.01 M); ensure stoichiometry is exact (avoid excess bridging boranes). |

References

-

Wada, M. et al. "Synthesis and Structure of 1,3,5-Trisilacyclohexanes." Journal of Organometallic Chemistry, 1998.

-

Mitzel, N. W. et al. "Hexadentate Poly-Lewis Acids Based on 1,3,5-Trisilacyclohexane."[1][3] European Journal of Inorganic Chemistry, 2021.[3]

-

Gabbai, F. P. "Cationic and Neutral Lewis Acidic Boranes for Anion Complexation." Accounts of Chemical Research, 2004.

-

Stephan, D. W. "Frustrated Lewis Pairs: From Concept to Catalysis." Science, 2016.

Sources

Application Note: Soft Templating Mesoporous Silicon Carbide (SiC) with Organosilicon Precursors

Executive Summary

This application note details the synthesis of ordered mesoporous silicon carbide (SiC) and silicon oxycarbide (SiOC) using soft templating techniques. Unlike "hard templating" (which requires sacrificial silica or carbon molds), soft templating utilizes the self-assembly of amphiphilic block copolymers (e.g., Pluronic F127) to direct the structure of organosilicon precursors (Polycarbosilane) in a one-pot process.

Key Advantage for Drug Development: Mesoporous SiC exhibits superior chemical inertness, hemocompatibility, and mechanical stability compared to traditional mesoporous silica (e.g., SBA-15). These properties make it an ideal candidate for sustained drug release in harsh physiological environments (e.g., gastric fluids) and for long-term implantable scaffolds.

Scientific Mechanism: The EISA Pathway

The core mechanism relies on Evaporation-Induced Self-Assembly (EISA) .

-

Dissolution: The organosilicon precursor (hydrophobic) and the template (amphiphilic) are dissolved in a common solvent.

-

Micellization: As the solvent evaporates, the concentration of the surfactant increases, reaching the Critical Micelle Concentration (CMC). The surfactant self-assembles into cylindrical or hexagonal micelles.

-

Co-Assembly: The organosilicon precursor, driven by hydrogen bonding or hydrophobic interactions, organizes around these micelles.

-

Locking (Curing): The structure is "frozen" via crosslinking (oxidative or chemical) to prevent collapse during micelle removal.

-

Ceramization: High-temperature pyrolysis converts the polymer into ceramic SiC, while the template decomposes, leaving pores.

Visualization: The EISA Workflow

Figure 1: The Evaporation-Induced Self-Assembly (EISA) workflow for converting organosilicon polymers into porous ceramics.

Materials & Equipment

Reagents

| Component | Material | Function | Specifications |

| Precursor | Polycarbosilane (PCS) | SiC Source | Mw: 800–2000 Da; Melting Point: ~200°C |

| Template | Pluronic F127 | Pore Former | |

| Solvent | Tetrahydrofuran (THF) | Common Solvent | Anhydrous, >99.9% |

| Crosslinker | Divinylbenzene (DVB) | Structural Stabilizer | Optional (0.5 wt% if PCS Mw is low) |

| Catalyst | Platinum complex | Crosslinking Catalyst | Karstedt's catalyst (if using DVB) |

Equipment

-

Tube Furnace (capable of 1200°C under Argon flow).

-

Vacuum Drying Oven.

-

Spin Coater (for thin films) or Petri dishes (for monoliths).

-

Thermogravimetric Analyzer (TGA) for quality control.

Detailed Protocol

Phase 1: Sol Preparation & Assembly

Objective: Create a homogeneous hybrid micellar solution.

-

Template Solution: Dissolve 1.0 g of Pluronic F127 in 20 mL of THF . Stir magnetically at room temperature for 30 minutes until clear.

-

Precursor Solution: In a separate vial, dissolve 2.0 g of PCS in 10 mL of THF .

-

Note: If PCS does not dissolve completely, sonicate for 10 minutes.

-

-

Mixing: Slowly add the Precursor Solution to the Template Solution under vigorous stirring.

-

Ratio Check: The mass ratio of PCS:F127 should be approximately 2:1 . Higher surfactant ratios (1:1) yield larger pore volumes but thinner walls, risking collapse.

-

-

Aging (EISA): Pour the mixture into a PTFE (Teflon) Petri dish. Cover with a lid containing small pinholes to control evaporation rate.

-

Control Point: Allow solvent to evaporate slowly over 24–48 hours at ambient temperature. Fast evaporation leads to disordered pores (macrophase separation).

-

Visual Check: The resulting "green body" film should appear transparent or slightly opalescent (indicating mesostructure). If it is opaque white, large-scale phase separation has occurred; discard and restart with slower evaporation.

-

Phase 2: Crosslinking (The "Locking" Step)

Objective: Crosslink the PCS framework to prevent melting during pyrolysis.

-

Why is this critical? PCS melts at ~200°C. Pluronic F127 decomposes at ~350°C. If you heat directly to pyrolysis temperatures, the PCS will melt and flow, destroying the pores formed by the F127. You must crosslink the PCS below its melting point.

-

Place the green body (film/monolith) in a drying oven.

-

Ramp 1: Heat to 100°C at 1°C/min. Hold for 2 hours (removes residual THF).

-

Ramp 2: Heat to 180°C at 0.5°C/min. Hold for 4 hours in Air .

-

Mechanism:[1][2][3] Oxygen attacks Si-H bonds in PCS, forming Si-O-Si bridges. This "oxidative curing" renders the polymer infusible.

-

Alternative: For pure SiC (low oxygen), use electron beam curing or chemical crosslinking with DVB/Pt catalyst at 120°C. However, for drug delivery, the SiOC surface formed by oxidative curing is often preferred for its hydrophilicity.

-

Phase 3: Pyrolysis & Template Removal

Objective: Convert the polymer to ceramic and remove the template.

-

Transfer the cured green body to a Tube Furnace.

-

Purge with Argon (flow rate 200 sccm) for 30 minutes.

-

Thermal Profile:

-

Ramp 1: RT

300°C @ 1°C/min (Slow ramp essential for gentle template decomposition). -

Ramp 2: 300°C

600°C @ 2°C/min (Polymer-to-ceramic conversion begins). -

Ramp 3: 600°C

1200°C @ 5°C/min. -

Hold: 1200°C for 2 hours.

-

Cool: Natural cooling to RT under Argon.

-

Visualization: Thermal Processing Profile

Figure 2: Critical thermal checkpoints. Note the atmosphere switch from Air (Curing) to Argon (Pyrolysis).

Characterization & Validation

To validate the protocol, perform the following assays:

| Technique | Expected Result | Interpretation |

| Small Angle XRD (SAXS) | Peak at | Indicates ordered mesoporous structure (2D hexagonal or cubic). |

| Nitrogen Sorption (BET) | Type IV Isotherm with H1/H2 hysteresis | Confirms mesoporosity. Surface area should be 300–600 |

| TEM | Light spots (pores) in dark matrix | Visual confirmation of pore ordering (e.g., honeycomb pattern). |

| FTIR | Broad peak at 1000-1100 | Confirms conversion to Silicon Oxycarbide (SiOC). |

Application: Drug Loading Protocol

Context: SiC/SiOC is highly biocompatible. This protocol describes loading Ibuprofen (model hydrophobic drug) into the pores.

-

Degassing: Heat the mesoporous SiC powder at 150°C under vacuum for 4 hours to remove adsorbed water.

-

Loading Solution: Dissolve Ibuprofen in Hexane (concentration: 40 mg/mL).

-

Impregnation: Add 100 mg of degassed SiC powder to 10 mL of drug solution.

-

Seal & Shake: Seal vial and shake at 100 rpm for 24 hours at room temperature.

-

Recovery: Centrifuge, wash once with cold hexane (to remove surface drug), and dry under vacuum.

-

Quantification: Use TGA to determine loading capacity. (Weight loss between 200–400°C corresponds to the drug).

Troubleshooting Guide

-

Issue: Structure Collapse (Low Surface Area).

-

Cause: Curing temperature was too low or heating rate during pyrolysis was too fast.

-

Fix: Increase curing time at 180°C to 6 hours. Reduce pyrolysis ramp rate to 0.5°C/min in the 300–500°C range.

-

-

Issue: No Pores Visible (Dense Ceramic).

-

Cause: Phase separation. The F127 and PCS did not co-assemble.

-

Fix: Ensure THF is anhydrous. Try a THF/Ethanol (80:20) mix to improve F127 solubility.

-

-

Issue: Black Carbon Residue.

-

Cause: Incomplete decomposition of F127 or excess carbon from PCS.

-

Analysis: This is often acceptable for SiOC ceramics (Free Carbon phase). If high purity SiC is required, post-treat with oxidation at 600°C (risks structure) or use stoichiometric precursors.

-

References

-

Wan, Y., & Zhao, D. (2007). On the Controllable Soft-Templating Approach to Mesoporous Silicates. Chemical Reviews, 107(7), 2821-2860. [Link]

-

Shi, Y., Wan, Y., & Zhao, D. (2011). Ordered Mesoporous Silicon Carbide Ceramics with High Surface Areas and High Thermal Stability. Chemical Society Reviews, 40, 3854-3878. [Link]

-

Salonen, J., & Lehto, V. P. (2008). Porous Silicon in Drug Delivery: A Review. Journal of Pharmaceutical Sciences, 97(7), 2584-2592. [Link]

-

Colombo, P., et al. (2010). Polymer-Derived Ceramics: 40 Years of Research and Innovation in Advanced Ceramics. Journal of the American Ceramic Society, 93(7), 1805-1837. [Link]

-

Narisawa, M., et al. (2010). Synthesis of Mesoporous SiC using EISA Method with Polycarbosilane. Materials Transactions, 51(8), 1439-1442. [Link][4][5][6][7]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 3. Solvent-free mechanochemical conversion of CO2 into mesoporous SiC: a green route to high-performance catalysts - RSC Mechanochemistry (RSC Publishing) [pubs.rsc.org]

- 4. Porous silicon in drug delivery devices and materials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Multifunctional Pluronic P123/F127 mixed polymeric micelles loaded with paclitaxel for the treatment of multidrug resistant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Low-Temperature Deposition of Stoichiometric SiC Thin Films

Introduction

Silicon carbide (SiC) is a wide-bandgap semiconductor renowned for its exceptional properties, including high thermal conductivity, chemical inertness, extreme hardness, and high breakdown electric field.[1] These characteristics make it a highly desirable material for a wide range of applications, from protective coatings in harsh environments to high-power, high-frequency electronic devices. Traditionally, the synthesis of high-quality SiC films has necessitated high-temperature processes, often exceeding 1000°C, which are incompatible with many thermally sensitive substrates.[2] This guide provides an in-depth exploration of low-temperature deposition techniques for producing stoichiometric SiC thin films, with a focus on Plasma-Enhanced Chemical Vapor Deposition (PECVD) and Radio Frequency (RF) Magnetron Sputtering. We will delve into the underlying principles of these methods, provide detailed experimental protocols, and discuss the critical parameters that govern film quality and stoichiometry.

I. Foundational Concepts: Achieving Stoichiometry at Low Temperatures

The primary challenge in low-temperature SiC deposition is providing sufficient energy to facilitate the formation of Si-C bonds while preventing the creation of undesirable Si-Si or C-C bonds, all without relying on high thermal energy. Low-temperature methods overcome this hurdle by employing non-thermal energy sources, such as plasma or energetic ions.

The Significance of Stoichiometry: A stoichiometric SiC film, with a Si:C atomic ratio of 1:1, is crucial for achieving the desired electrical and mechanical properties. Deviations from this ratio can lead to the formation of silicon- or carbon-rich phases, which can degrade the film's performance by introducing defects, altering the bandgap, and reducing its chemical resistance.[3][4]

Key Deposition Techniques at a Glance:

| Technique | Energy Source | Typical Temperature Range (°C) | Key Advantages |

| PECVD | Radio Frequency (RF) Plasma | 200 - 600 | Excellent film quality, good control over stoichiometry.[2] |

| RF Magnetron Sputtering | Sputtering from a SiC target | Room Temperature - 500 | Can be performed at very low temperatures, good for amorphous films.[5] |

| ALD | Self-limiting surface reactions | < 400 | Precise thickness control at the atomic level, excellent conformality.[2] |

II. Plasma-Enhanced Chemical Vapor Deposition (PECVD) of Stoichiometric a-SiC:H

PECVD is a versatile technique that utilizes an RF-induced plasma to dissociate precursor gases, allowing for film deposition at significantly lower temperatures than conventional CVD.[2] The energetic electrons in the plasma transfer energy to the precursor molecules, creating reactive species that then adsorb onto the substrate and form the SiC film.

Causality Behind Experimental Choices in PECVD:

-

Precursor Selection: The choice of silicon and carbon precursors is critical. Silane (SiH₄) and methane (CH₄) are commonly used due to their high purity and relatively low dissociation energies.[2] The ratio of these precursors in the gas phase is a primary factor in controlling the stoichiometry of the resulting film.[3] Single-source precursors, which contain both Si and C in the same molecule, can also be employed to simplify the process.[6]

-

Role of Plasma (RF Power): The RF power directly influences the density and energy of the plasma. Higher power can increase the dissociation of precursor gases, leading to higher deposition rates. However, excessive power can also lead to increased ion bombardment of the growing film, which may create defects.[7] The RF power is a key parameter for controlling film stoichiometry.[8]

-

Substrate Temperature: While significantly lower than in thermal CVD, the substrate temperature in PECVD still plays a crucial role. Higher temperatures (within the low-temperature regime) can enhance the surface mobility of adatoms, promoting the formation of a denser and more ordered film structure with fewer defects.[9] Increasing the deposition temperature can lead to more Si-C bonding.[9]

-

Pressure: The chamber pressure affects the mean free path of the gas molecules and the plasma characteristics. Lower pressures can lead to more energetic ion bombardment, while higher pressures can result in more gas-phase reactions.

Experimental Workflow for PECVD of a-SiC:H

Caption: PECVD experimental workflow for a-SiC:H deposition.

Detailed Protocol for PECVD of Stoichiometric a-SiC:H Thin Films

1. Substrate Preparation:

- Begin with a clean silicon (100) wafer.

- Perform a standard RCA clean to remove organic and metallic contaminants.

- Follow with a dip in a dilute hydrofluoric acid (HF) solution to remove the native oxide layer.

- Immediately load the substrate into the PECVD system's load-lock to prevent re-oxidation.

2. Deposition Parameters:

- Transfer the substrate into the main deposition chamber.

- Pump the chamber down to a base pressure of < 1 x 10⁻⁶ Torr.

- Heat the substrate to the desired deposition temperature (e.g., 250-400°C).[9]

- Introduce the precursor gases. A typical starting point for achieving near-stoichiometric films is a SiH₄:CH₄ flow rate ratio of approximately 1:1 to 1:2, diluted in a carrier gas like Argon (Ar).

- Set the chamber pressure to a suitable value, typically in the range of 100-1000 mTorr.

- Apply RF power (13.56 MHz) to the showerhead electrode to ignite the plasma. A power density of 0.1-0.5 W/cm² is a common starting range.

- Maintain these conditions for the desired deposition time to achieve the target film thickness.

3. Post-Deposition:

- Turn off the RF power and the precursor gas flow.

- Allow the substrate to cool down to below 100°C under a continuous flow of inert gas (e.g., Ar or N₂).

- Vent the chamber and unload the sample.

Quantitative Data for PECVD a-SiC:H Films

| Deposition Temperature (°C) | SiH₄/CH₄ Ratio | RF Power (W) | Hardness (GPa) | Young's Modulus (GPa) | Refractive Index | Optical Bandgap (eV) |

| 250 | 1:1 | 50 | ~15 | ~150 | ~2.2 | ~2.1 |

| 350 | 1:1.5 | 50 | ~20 | ~180 | ~2.4 | ~2.3 |

| 400 | 1:2 | 100 | >25 | >200 | ~2.6 | ~2.5 |

Note: These are representative values and can vary depending on the specific deposition system and other process parameters.

III. RF Magnetron Sputtering of Stoichiometric SiC

RF magnetron sputtering is a physical vapor deposition (PVD) technique where ions from a plasma bombard a target material (in this case, SiC), causing atoms to be ejected and deposited onto a substrate. This method is particularly advantageous for depositing films at or near room temperature.[1]

Causality Behind Experimental Choices in RF Sputtering:

-

Target Selection: A high-purity, stoichiometric SiC target is typically used. The stoichiometry of the target is a good starting point for achieving a stoichiometric film, but the final film composition can be influenced by sputtering parameters.

-

RF Power: The RF power applied to the magnetron is a critical parameter that controls the sputtering rate and the energy of the sputtered atoms.[8] It is the main parameter that controls the film stoichiometry.[8] Higher power generally leads to a higher deposition rate.

-

Working Gas and Pressure: Argon is the most common sputtering gas due to its inertness and appropriate mass for sputtering SiC. The working pressure affects the density of the plasma and the number of collisions the sputtered atoms undergo before reaching the substrate. Lower pressures can result in more energetic deposition and denser films.[1]

-

Substrate Temperature: While sputtering can be done at room temperature, heating the substrate can improve film quality by increasing the adatom mobility on the surface, leading to a denser microstructure.

Experimental Workflow for RF Magnetron Sputtering of SiC

Caption: RF Magnetron Sputtering experimental workflow.

Detailed Protocol for RF Magnetron Sputtering of Stoichiometric SiC Thin Films

1. System Preparation:

- Ensure the sputtering chamber is clean and a high-purity, stoichiometric SiC target is installed in the magnetron.

- Clean the substrate as described in the PECVD protocol and mount it on the substrate holder.

2. Deposition Parameters:

- Pump the chamber down to a high vacuum, typically < 5 x 10⁻⁷ Torr.

- If substrate heating is desired, raise the temperature to the setpoint (e.g., 100-400°C).[10]

- Introduce high-purity Argon gas into the chamber.

- Set the working pressure, usually in the range of 1-10 mTorr.

- Apply RF power to the SiC target. A power of 100-300 W is a common range for a 2-4 inch diameter target.[10]

- Initiate a pre-sputtering step for a few minutes with the shutter closed to clean the target surface.

- Open the shutter to begin deposition onto the substrate.

- Continue sputtering until the desired film thickness is achieved.

3. Post-Deposition:

- Close the shutter and turn off the RF power.

- Turn off the Argon gas supply.

- Allow the substrate to cool down before venting the chamber and removing the sample.

Quantitative Data for RF Sputtered SiC Films

| Substrate Temperature (°C) | RF Power (W) | Ar Pressure (mTorr) | Hardness (GPa) | Young's Modulus (GPa) | Si/C Ratio |

| Room Temp | 150 | 5 | ~18 | ~170 | ~1.05 |

| 200 | 200 | 3 | ~22 | ~200 | ~1.02 |

| 400 | 250 | 2 | >25 | >220 | ~1.00 |

Note: These values are illustrative. The Si/C ratio is highly dependent on RF power and pressure.[8]

IV. Characterization of Stoichiometric SiC Thin Films

Verifying the stoichiometry and quality of the deposited SiC films is a critical step. A combination of analytical techniques is typically employed.

Compositional Analysis:

-

X-ray Photoelectron Spectroscopy (XPS): This is a powerful surface-sensitive technique for determining the elemental composition and chemical bonding states.[11] By analyzing the Si 2p and C 1s core level spectra, the Si:C ratio can be accurately determined. The presence of Si-C, Si-Si, and C-C bonds can be identified by deconvolution of the high-resolution spectra.[3] Stoichiometric SiC will show a dominant peak corresponding to Si-C bonding.[12]

-

Rutherford Backscattering Spectrometry (RBS) / Elastic Backscattering Spectrometry (EBS): These ion beam analysis techniques can provide accurate quantitative compositional information without the need for standards.[13] They are particularly useful for determining the Si and C atomic concentrations.[13]

Structural and Vibrational Analysis:

-

Raman Spectroscopy: This technique is highly sensitive to the vibrational modes of the material and can distinguish between different bonding configurations. Amorphous SiC typically shows broad peaks corresponding to Si-Si, Si-C, and C-C bonds.[1][14] Crystalline SiC, on the other hand, exhibits sharp, well-defined peaks.[14]

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the characteristic vibrational modes of Si-C bonds, which typically appear as a strong absorption band around 780-800 cm⁻¹.

-

X-ray Diffraction (XRD): XRD is used to determine the crystallinity of the films. Amorphous films will show a broad, diffuse scattering pattern, while crystalline films will exhibit sharp diffraction peaks corresponding to specific crystal planes.[1]

Mechanical and Optical Properties:

-

Nanoindentation: This technique is used to measure the hardness and Young's modulus of the thin films.

-

Spectroscopic Ellipsometry: This is a non-destructive optical technique used to determine the film thickness and refractive index.

V. Conclusion

The low-temperature deposition of stoichiometric SiC thin films is a critical enabling technology for a host of advanced applications. Both PECVD and RF magnetron sputtering offer viable pathways to achieving high-quality films at temperatures compatible with a wide range of substrates. The key to success lies in a thorough understanding of the deposition mechanisms and the careful control of critical process parameters such as precursor gas ratios, RF power, and substrate temperature. By following the detailed protocols and utilizing the comprehensive characterization techniques outlined in this guide, researchers and engineers can reliably produce stoichiometric SiC films tailored to their specific needs.

References

- Zhuang, D. & Edgar, J. H. (2005). Wet and dry etching of silicon carbide. Materials Science and Engineering: R: Reports, 48(1), 1-46.

-

Fraga, M. A., & Pessoa, R. S. (2020). Progresses in Synthesis and Application of SiC Films: From CVD to ALD and from MEMS to NEMS. Micromachines, 11(8), 763. [Link]

-

Wang, Y. Y., et al. (2012). XPS Analysis of SiC Films Prepared by Radio Frequency Plasma Sputtering. Physics Procedia, 32, 95-102. [Link]

-

Chaussende, D., et al. (2012). Investigation of amorphous-SiC thin film deposition by RF magnetron sputtering for optical applications. Journal of Non-Crystalline Solids, 358(17), 2388-2392. [Link]

-

Li, J., et al. (2017). Characterization of a stoichiometric SiC film deposited on a thermally oxidized Si substrate. Journal of Materials Science: Materials in Electronics, 28(16), 12035-12040. [Link]

-

Wang, Y. Y., et al. (2012). XPS Analysis of SiC Films Prepared by Radio Frequency Plasma Sputtering. Physics Procedia, 32, 95-102. [Link]

-

Gao, Y., et al. (2016). Determination of stoichiometry in silicon carbide materials using elastic backscattering spectrometry. Nuclear Instruments and Methods in Physics Research Section B: Beam Interactions with Materials and Atoms, 371, 143-147. [Link]

-

Lin, G. R., et al. (2012). Strong optical nonlinearity of the nonstoichiometric silicon carbide. Optics Express, 20(12), 13324-13335. [Link]

-

Tiron, V., et al. (2014). Characterization of SiC thin films deposited by HiPIMS. Materials Research, 17(2), 472-476. [Link]

-

TechConnect. (n.d.). Characterization of Microcrystalline and Amorphous Thin Film Silicon Devices with Raman Spectroscopy. TechConnect Briefs, 2011. [Link]

-

Tiron, V., et al. (2019). Room Temperature Deposition of Nanocrystalline SiC Thin Films by DCMS/HiPIMS Co-Sputtering Technique. Coatings, 9(10), 652. [Link]

-

Politecnico di Torino. (n.d.). Characterization of amorphous silicon carbide thin films recrystallization. [Link]

-

Chan, L. Y., et al. (1993). XPS and Sims Studies of CVD-GROWN Cubic SiC Films on Si(100). Surface and Interface Analysis, 20(8), 687-692. [Link]

-

Liu, D., et al. (2007). Electronic properties of SiC films deposited by RF magnetron sputtering. Journal of Materials Science: Materials in Electronics, 18(1), 115-118. [Link]

-

Stuchlik, J., et al. (2010). Morphology and structure of hydrogenated amorphous silicon and silicon carbide thin films. Journal of Non-Crystalline Solids, 356(44-49), 2399-2402. [Link]

-

Bhatnagar, A. K., et al. (1995). Preparation of reactive magnetron sputtered SiC films by RF-RMS technique. Journal of Materials Science Letters, 14(12), 841-843. [Link]

-